![molecular formula C9H15NOSi B14306620 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one CAS No. 116059-99-5](/img/structure/B14306620.png)
1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like benzene or toluene under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced forms of the pyridinone ring.
Wissenschaftliche Forschungsanwendungen
1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one exerts its effects is primarily through its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(Trimethylsilyl)-2-pyrrolidinone
- 1-methylpyridin-2(1H)-one
- 2-(Trimethylsilyl)pyridine
Comparison: 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 1-(Trimethylsilyl)-2-pyrrolidinone, it has a different ring structure, leading to variations in reactivity and applications.
Eigenschaften
CAS-Nummer |
116059-99-5 |
|---|---|
Molekularformel |
C9H15NOSi |
Molekulargewicht |
181.31 g/mol |
IUPAC-Name |
1-(trimethylsilylmethyl)pyridin-2-one |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)8-10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
PDLHNLAHUWFENE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CN1C=CC=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




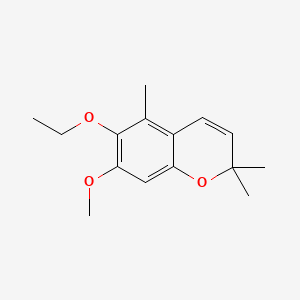
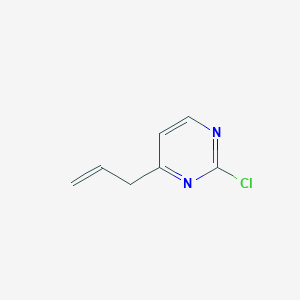
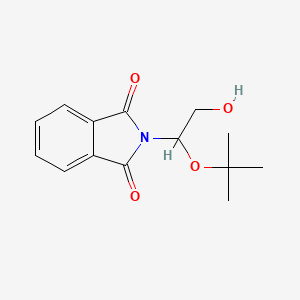
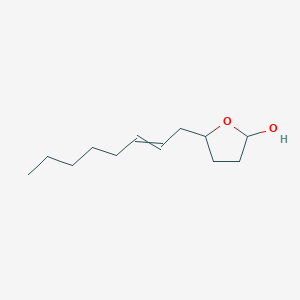
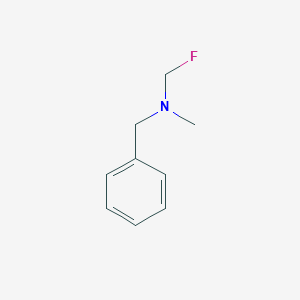
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
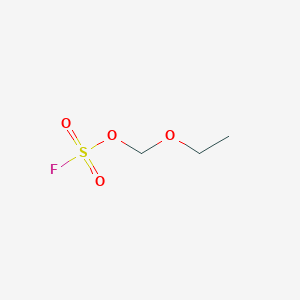

![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
